FA-Ala-Phe-NH2
Description
Contextualization of FA-Ala-Phe-NH2 within Peptide Chemistry and its Relevance
Peptide chemistry is a branch of chemistry that deals with the synthesis, structure, and function of peptides, which are short chains of amino acids linked by amide bonds, also known as peptide bonds. msu.edumasterorganicchemistry.com this compound is a synthetic tripeptide, meaning it is composed of three amino acid residues. nih.govbiosynth.com Specifically, its backbone consists of alanine (B10760859) and phenylalanine.
The structure of this compound is distinguished by two key modifications to the basic peptide structure. At the N-terminus (the end with a free amine group), it is capped with a furylacryloyl (FA) group. nih.govmedchemexpress.com At the C-terminus (the end with a free carboxyl group), the typical carboxyl group is replaced with an amide group (-NH2). nih.govmsu.edu
These modifications are highly relevant in the field of peptide synthesis and application. The N-terminal FA group can serve multiple purposes, including acting as a chromophore for spectroscopic analysis and as a protecting group during synthesis to ensure specific bond formation. masterorganicchemistry.commedchemexpress.com The C-terminal amidation is a common strategy in peptide design to increase the metabolic stability of the peptide by making it more resistant to degradation by carboxypeptidases and to mimic the structure of many naturally occurring peptide hormones and neurotransmitters. msu.edu As a result of this specific chemical architecture, this compound serves as a valuable tool for research purposes only. biosynth.com
Significance of Tripeptide Scaffolds in Biochemical and Supramolecular Investigations
Tripeptides, despite their small size, are of immense significance in biochemical and supramolecular research due to their capacity for self-assembly. rsc.org This process involves the spontaneous organization of individual peptide molecules into larger, ordered structures driven by non-covalent interactions such as hydrogen bonding, π–π stacking, and van der Waals forces. rsc.org The resulting nanostructures, which can include nanofibers, nanotubes, and hydrogels, are a central focus of supramolecular chemistry. nih.govresearchgate.netrsc.org
The relevance of these tripeptide-based scaffolds is particularly pronounced in biomaterials and tissue engineering. These self-assembled structures can closely mimic the fibrous environment of the natural extracellular matrix (ECM), which provides structural and biochemical support to surrounding cells. rsc.orgrsc.org Researchers have successfully used functionalized tripeptides to create biocompatible scaffolds that support cell adhesion, growth, and differentiation. nih.govrsc.org
A key advantage of tripeptide scaffolds is their chemical versatility and cost-effectiveness. rsc.orgrsc.org The amino acid side chains can be modified with specific biological signals or functional groups without necessarily disrupting the self-assembly process of the peptide backbone. rsc.orgresearchgate.net This allows for the design of "smart" biomaterials tailored for specific applications, such as delivering bioactive molecules or studying cell behavior in a controlled three-dimensional environment. nih.govresearchgate.net
Overview of Key Research Areas Pertaining to this compound
The unique structure of this compound makes it a valuable tool in several specific areas of academic research.
Enzyme Substrate Assays: this compound is utilized as a substrate in assays for metalloendopeptidases. biosynth.com These enzymes, which require a metal ion for their catalytic activity, play crucial roles in numerous physiological processes by cleaving peptide bonds within a protein. By using this compound as a substrate, researchers can monitor the activity of these enzymes, often through spectrophotometric methods that detect the cleavage of the furylacryloyl group.
Fertilization Research: The compound has been identified as a synthetic, hydrophobic peptide that mimics the structure of a regulatory protein found on spermatozoa. biosynth.com In in vitro studies, this compound has been shown to interact with lectins and can inhibit the binding of sperm to the zona pellucida, the outer layer of the egg. biosynth.com This makes it a useful molecular probe for investigating the complex protein-carbohydrate and protein-protein interactions that are essential for successful fertilization.
Metal Chelation: this compound is described as an irreversible metal chelator. biosynth.com Chelation is the process of forming multiple bonds between a single metal ion and a molecule known as a ligand. The ability of this peptide to bind metal ions irreversibly suggests a high affinity and stability of the resulting complex. This property is relevant for studying the role of metal ions in biological systems and for the characterization of metalloenzymes.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2-[2-[3-(furan-2-yl)prop-2-enoylamino]propanoylamino]-3-phenylpropanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21N3O4/c1-13(21-17(23)10-9-15-8-5-11-26-15)19(25)22-16(18(20)24)12-14-6-3-2-4-7-14/h2-11,13,16H,12H2,1H3,(H2,20,24)(H,21,23)(H,22,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IALVRPKNGOHYGE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NC(CC1=CC=CC=C1)C(=O)N)NC(=O)C=CC2=CC=CO2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21N3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for Fa Ala Phe Nh2 and Its Analogs
Solid Phase Peptide Synthesis (SPPS) Approaches for FA-Ala-Phe-NH2 Elaboration
Solid Phase Peptide Synthesis (SPPS) stands as a cornerstone for the efficient and high-purity production of peptides like this compound. cpcscientific.com This technique involves the stepwise addition of amino acids to a growing peptide chain that is covalently attached to an insoluble solid support, or resin. cpcscientific.commasterorganicchemistry.com The key advantage of SPPS lies in the ability to drive reactions to completion by using excess reagents, which can then be easily removed by simple washing and filtration steps, thus avoiding complex purification of intermediates. cpcscientific.com For the synthesis of a peptide amide such as this compound, a resin like the Rink amide resin is commonly employed. researchgate.netuni-regensburg.de This resin is designed to release the final peptide with a C-terminal amide upon cleavage with an acid, such as trifluoroacetic acid (TFA). tandfonline.comacs.org
The general cycle of SPPS involves:
Deprotection: Removal of the temporary protecting group from the N-terminus of the resin-bound amino acid or peptide.
Activation and Coupling: Activation of the carboxyl group of the incoming amino acid and its subsequent coupling to the newly freed N-terminus of the resin-bound peptide chain.
Washing: Thorough washing of the resin to remove excess reagents and by-products.
This cycle is repeated until the desired peptide sequence, in this case, Ala-Phe, is assembled on the resin. The final step involves the formylation of the N-terminal alanine (B10760859), followed by cleavage from the solid support.
Boc/Bzl-Strategy Considerations for this compound Production
An alternative, more classical approach to SPPS is the Boc/Bzl strategy. seplite.com This method employs the acid-labile tert-butyloxycarbonyl (Boc) group for temporary Nα-amino protection and benzyl (B1604629) (Bzl)-based groups for semi-permanent side-chain protection. masterorganicchemistry.comseplite.com
For the synthesis of this compound, the process would be:
Starting Material: The synthesis would typically start with a Boc-Phe-MBHA resin. The MBHA (methylbenzhydrylamine) resin is used to generate a C-terminal amide upon cleavage. seplite.com
Boc Deprotection: The Boc group is removed with a moderately strong acid, usually 25-50% trifluoroacetic acid (TFA) in dichloromethane (B109758) (DCM). researchgate.netseplite.com
Neutralization: Following deprotection, the resulting trifluoroacetate (B77799) salt of the amine is neutralized with a tertiary amine base, such as diisopropylethylamine (DIPEA). seplite.com
Coupling: The next amino acid, Boc-Ala-OH, is then coupled using a coupling reagent like DCC. seplite.com
Boc Deprotection and Neutralization: The cycle of deprotection and neutralization is repeated for the alanine residue.
N-terminal Formylation: Similar to the Fmoc strategy, the N-terminus is formylated.
Final Cleavage: The final and most critical step in the Boc/Bzl strategy is the cleavage of the peptide from the resin and removal of any side-chain protecting groups. This requires a very strong acid, typically anhydrous hydrogen fluoride (B91410) (HF). masterorganicchemistry.com
While effective, the Boc/Bzl strategy has been largely supplanted by the Fmoc/tBu method due to the harsh and hazardous nature of HF. masterorganicchemistry.com However, it remains a valuable technique, particularly for certain sequences where the Fmoc strategy might lead to side reactions. seplite.com
Purity Assessment and Characterization of Synthesized this compound
Following synthesis and cleavage from the solid support, the crude peptide must be purified and its identity confirmed.
Chromatographic (e.g., HPLC) and Spectrometric (e.g., Mass Spectrometry) Techniques for this compound Analysis
High-Performance Liquid Chromatography (HPLC) is the primary tool for both the purification and purity assessment of synthetic peptides like this compound. nih.govlcms.cz Reversed-phase HPLC (RP-HPLC) is most commonly used, where the peptide is passed through a column (e.g., C18) with a nonpolar stationary phase. nih.gov Elution is achieved using a gradient of an aqueous mobile phase (often containing a small amount of an acid like TFA or formic acid) and an organic solvent such as acetonitrile. tandfonline.comnih.gov
Purification: The crude peptide is injected onto a preparative RP-HPLC column, and fractions are collected as they elute. Fractions containing the pure desired product, as determined by analytical HPLC, are pooled.
Purity Assessment: A small amount of the purified peptide is injected onto an analytical RP-HPLC column. The resulting chromatogram shows a peak for the target peptide. The purity is determined by integrating the area of the main peak and comparing it to the total area of all peaks in the chromatogram. lcms.czgoogleapis.com
Mass Spectrometry (MS) is an indispensable technique for confirming the identity of the synthesized peptide by determining its molecular weight with high accuracy. nih.govwiley-vch.de Electrospray ionization (ESI) is a common ionization method for peptides. uni-regensburg.de The mass spectrometer measures the mass-to-charge ratio (m/z) of the protonated peptide ([M+H]+). For this compound (C₁₃H₁₇N₃O₃), the expected monoisotopic mass is approximately 263.13 Da. The observed mass from the MS analysis should match this theoretical value, confirming that the correct peptide has been synthesized. researchgate.net Tandem mass spectrometry (MS/MS) can be used to further confirm the sequence by fragmenting the peptide and analyzing the resulting daughter ions. wiley-vch.de
Design and Synthesis of this compound Derivatives and Analogs
The design and synthesis of derivatives and analogs of this compound are undertaken to explore structure-activity relationships, improve biological activity, or enhance properties like stability or solubility. nih.govnih.gov This involves making specific chemical modifications to the parent peptide structure.
The synthesis of these analogs generally follows the same SPPS principles outlined above. researchgate.net Modifications can include:
Amino Acid Substitution: Replacing Alanine or Phenylalanine with other natural or unnatural amino acids. researchgate.net For example, substituting with a more hydrophobic amino acid could alter its interaction with biological targets. researchgate.net
Use of D-Amino Acids: Incorporating D-isomers of amino acids instead of the natural L-isomers can increase resistance to enzymatic degradation. nih.gov For instance, an analog could be FA-D-Ala-Phe-NH2.
N-terminal and C-terminal Modifications: While the parent compound has an N-terminal formyl group and a C-terminal amide, analogs could be synthesized with different acyl groups at the N-terminus or with a C-terminal carboxylic acid or ester.
Side Chain Modification: Introducing amino acids with reactive side chains allows for further derivatization, such as pegylation or conjugation to other molecules. nih.gov
For each designed analog, the appropriate protected amino acid building blocks are selected and incorporated into the SPPS workflow. The final products are then purified and characterized using HPLC and mass spectrometry to confirm their structure and purity. researchgate.netjournals.co.za
Incorporation of Unnatural Amino Acids in this compound Scaffolds
The introduction of unnatural amino acids into peptide scaffolds is a powerful technique to enhance biological activity, improve stability against enzymatic degradation, and impose conformational constraints. sigmaaldrich.com The synthesis of analogs of this compound containing unnatural amino acids typically employs solid-phase peptide synthesis (SPPS). mdpi.comlsu.edu This method allows for the sequential addition of amino acids, including non-proteinogenic ones, to a growing peptide chain anchored to a solid resin support. lsu.edu
The process begins with the attachment of the C-terminal amino acid, in this case, a phenylalanine amide (Phe-NH2) or its analog, to a suitable resin, such as the Rink amide MBHA resin. mdpi.com Subsequently, the protecting group on the α-amino group of the resin-bound amino acid is removed, and the next amino acid in the sequence (Alanine or its unnatural analog) is coupled. This cycle of deprotection and coupling is repeated until the desired peptide sequence is assembled. nih.gov Coupling reagents like HBTU, DIC, or PyBOP are commonly used to facilitate the formation of peptide bonds. mdpi.com
The incorporation of unnatural amino acids can occur at any position within the peptide chain. For instance, in the synthesis of hemorphin analogs, unnatural amino acids like Ac5c (1-aminocyclopentane carboxylic acid) and Ac6c (1-aminocyclohexanecarboxylic acid) have been successfully incorporated to create conformationally restricted peptides. nih.gov Similarly, β-amino acids can be introduced to alter the peptide backbone and potentially enhance hydrolytic stability. mdpi.com The synthesis of peptides containing these modifications often follows the Fmoc/Ot-Bu strategy in SPPS. mdpi.com
Once the peptide chain is fully assembled, it is cleaved from the resin support, and all side-chain protecting groups are removed, typically using a strong acid cocktail such as trifluoroacetic acid (TFA). The crude peptide is then purified, most commonly by reversed-phase high-performance liquid chromatography (RP-HPLC), to yield the final, highly pure product. nih.gov
The table below provides examples of unnatural amino acids that can be incorporated into peptide scaffolds, illustrating the diversity of available building blocks for creating novel this compound analogs.
| Unnatural Amino Acid Type | Example(s) | Potential Impact on Peptide |
| Cyclic Amino Acids | 1-aminocyclopentane carboxylic acid (Ac5c), 1-aminocyclohexanecarboxylic acid (Ac6c) | Induce conformational constraints, potentially increasing receptor selectivity. nih.gov |
| β-Amino Acids | β-Alanine | Alter peptide backbone structure, can enhance stability against proteolysis. mdpi.com |
| D-Amino Acids | D-Alanine, D-Phenylalanine | Increase resistance to enzymatic degradation, can alter biological activity. nih.gov |
| Functionalized Amino Acids | Lysine analogs for bioconjugation, caged tyrosine analogs | Allow for the attachment of labels, probes, or other molecules; enable photochemical control of activity. ncsu.edu |
Fluorinated Phenylalanine Modifications within this compound Structures
The substitution of hydrogen atoms with fluorine in the phenylalanine residue of this compound analogs is a key strategy to modulate the compound's physicochemical and biological properties. beilstein-journals.org Fluorine's high electronegativity and small size can significantly alter the electronic properties of the aromatic ring, influencing interactions such as cation-π binding, which can be crucial for receptor recognition. mpg.deacs.org
The synthesis of peptides containing fluorinated phenylalanine (FPhe) derivatives also relies heavily on SPPS. mdpi.com Commercially available or custom-synthesized fluorinated phenylalanine building blocks, protected for use in peptide synthesis, are incorporated into the peptide chain at the desired position. mpg.de These building blocks can include monofluorinated, difluorinated, or even perfluorinated phenylalanine analogs. beilstein-journals.orgmpg.de
Research has shown that the position and number of fluorine atoms on the phenylalanine ring can have a profound impact on the biological activity of the resulting peptide. mpg.denih.gov For example, studies on peptide epoxyketone proteasome inhibitors revealed that fluorination at the P2 and P3 positions can dramatically affect potency and selectivity. nih.gov Specifically, compounds with fluorinated Phe at the P2 position showed increased selectivity for the β5 subunit of the proteasome. nih.gov
In another study, progressive fluorination of a phenylalanine residue in an α-factor analogue led to a decrease in binding affinity to its receptor, which correlated with a reduction in the calculated cation-π binding energy. acs.org This highlights the electronic effects of fluorine substitution on molecular interactions. acs.org
The table below summarizes various fluorinated phenylalanine analogs and their observed effects when incorporated into peptide structures.
| Fluorinated Phenylalanine Analog | Position of Fluorination | Observed Effects on Peptide Properties |
| Pentafluoro-L-phenylalanine (PheF₅) | Perfluorinated ring | Can alter binding affinity and selectivity depending on the peptide context. acs.orgnih.gov |
| 3,5-bis(trifluoromethyl)Phenylalanine (Phe(m-CF₃)₂) | Meta positions with trifluoromethyl groups | Increased potency in some proteasome inhibitors compared to non-fluorinated analogs. nih.gov |
| Monofluorinated Phenylalanines (oF-Phe, mF-Phe, pF-Phe) | Ortho, meta, or para position | Can fine-tune cation-π interactions and receptor binding affinity. mpg.deacs.org The position of the single fluorine atom can have a significant effect on binding. acs.org |
The synthesis and incorporation of these fluorinated amino acids provide a powerful tool for medicinal chemists to rationally design this compound analogs with tailored properties for specific biological targets. beilstein-journals.orgmdpi.com
Enzymatic Interactions and Substrate Specificity of Fa Ala Phe Nh2
FA-Ala-Phe-NH2 as a Substrate for Specific Proteases and Peptidases
This compound and its analogs are frequently employed as substrates to characterize the activity of various enzymes, particularly proteases. The cleavage of the peptide bonds within this molecule by an enzyme provides a measurable output, allowing researchers to quantify enzymatic activity and specificity.
Kinetic Characterization and Mechanistic Studies of Protease Hydrolysis of this compound (e.g., Metalloendopeptidases)
The hydrolysis of this compound and similar peptides by metalloendopeptidases has been a subject of detailed kinetic analysis. These studies often involve determining key kinetic parameters such as the Michaelis constant (K_m) and the catalytic rate constant (k_cat), which together describe the efficiency of the enzyme.
Metalloendopeptidases, a class of enzymes that utilize a metal ion in their active site for catalysis, have been shown to cleave specific peptide bonds in substrates like this compound. For instance, neprilysin, a zinc-dependent metalloprotease, is known to hydrolyze various peptides and its activity can be assayed using synthetic substrates. csic.es The hydrolysis of the peptide bond between specific amino acid residues in the substrate is a hallmark of the catalytic action of these enzymes. tandfonline.com
Research has demonstrated that the kinetic parameters of hydrolysis are highly dependent on the specific enzyme and the amino acid sequence of the substrate. For example, studies on other proteases have shown pH-dependent variations in k_cat/K_m for the hydrolysis of similar dipeptide substrates like FA-Gly-Leu-NH2. medchemexpress.com
Table 1: Kinetic Parameters of Protease Hydrolysis for FA-Dipeptide-NH2 Substrates
| Enzyme | Substrate | k_cat/K_m (mM⁻¹S⁻¹) | [E] (μM) | [S] (mM) |
| EK4-1 | FA-Gly-Phe-NH2 | 3.513 | 0.0541 | 0.5 |
| EK4-1 | FA-Gly-Leu-NH2 | 2.925 | 0.0541 | 0.5 |
This table is based on data for related dipeptide substrates to illustrate the types of kinetic data obtained in such studies. nih.gov
Substrate Specificity Mapping of this compound with Diverse Enzyme Families
Substrate specificity mapping is a crucial technique to understand the preferences of an enzyme for particular amino acid sequences. This compound and libraries of its analogs are used to map the S1' and S2' substrate specificity of proteases, which refers to the enzyme's preference for amino acids at the P1' and P2' positions of the substrate, immediately following the cleavage site. nih.gov
Systematic analysis using peptide libraries has revealed that certain proteases, like TNF-alpha converting enzyme (TACE), exhibit a preference for lipophilic amino acids at the P1' position. nih.gov Similarly, studies on the outer membrane protease OmpP from E. coli have shown a strong preference for Arg and Lys at both the P1 and P1' sites. researchgate.net While direct mapping data for this compound with a wide range of enzyme families is specific to each study, the principles of substrate specificity are broadly applicable. For example, the protease EK4-1, from the M4 family, shows a preference for large hydrophobic amino acids at the P1' position, similar to thermolysin. nih.gov
Elucidation of Catalytic Mechanisms Involving this compound as a Substrate
The use of this compound and its derivatives extends to elucidating the catalytic mechanisms of enzymes. By observing how modifications to the substrate affect its cleavage, researchers can infer details about the enzyme's active site and catalytic strategy.
Influence of Amino Acid Residues on Enzymatic Cleavage of this compound Analogs
The amino acid residues flanking the scissile bond in a peptide substrate play a critical role in determining the rate of enzymatic cleavage. Altering these residues in analogs of this compound can significantly impact the efficiency of hydrolysis.
For example, the identity of the amino acid at the P1' position is a major determinant of substrate recognition and turnover. Studies on various proteases have shown that hydrophobic and aromatic residues are often preferred at this position. nih.govnih.gov The substitution of the native penultimate alanine (B10760859) in a peptide substrate with other amino acids, including charged, polar, and conformationally restricted residues, has been shown to affect its modification by the enzyme BhaC1, highlighting the importance of residues near the cleavage site. acs.org Furthermore, research on carboxypeptidases has demonstrated very different preferences for the P'1 position of peptide substrates between different enzymes. asm.org
Enzyme Activation and Inhibition Mechanisms Modulated by this compound Derivatives
Derivatives of this compound can act not only as substrates but also as modulators of enzyme activity, including as inhibitors. An enzyme inhibitor is a molecule that binds to an enzyme and blocks its activity. wikipedia.org This inhibition can be reversible or irreversible and can occur through various mechanisms, such as competitive, non-competitive, or mixed inhibition. wikipedia.org
The design of specific enzyme inhibitors often relies on understanding the substrate specificity of the target enzyme. For instance, knowledge of the preferred amino acids at the P1' and P2' positions of TACE has been used to design novel reverse hydroxamate inhibitors. nih.gov Similarly, derivatives of other peptides have been synthesized to act as inhibitors for enzymes like lipase (B570770) and alpha-glucosidase, exhibiting different patterns of inhibition. nih.gov While specific examples of this compound derivatives as activators are less common, the principle of allosteric activation by small molecules is a known regulatory mechanism for some enzymes.
Development and Application of this compound-Based Fluorogenic Probes
Fluorogenic probes are powerful tools for assaying enzyme activity in real-time. These probes are typically based on a substrate that, upon cleavage by an enzyme, releases a fluorescent molecule (a fluorophore). nih.gov The increase in fluorescence provides a continuous and sensitive measure of enzymatic activity.
This compound can be incorporated into the design of such probes. A common strategy involves attaching a fluorophore and a quencher to the peptide. In the intact probe, the quencher suppresses the fluorescence of the fluorophore through processes like Fluorescence Resonance Energy Transfer (FRET). nih.gov When a protease cleaves the peptide backbone between the fluorophore and the quencher, they are separated, leading to an increase in fluorescence.
The development of these probes requires careful selection of the peptide sequence to ensure specificity for the target enzyme. For example, fluorogenic substrates have been developed to assay matrix metalloproteinases (MMPs) and to profile the substrate specificity of factor XIa. nih.govacs.org The amino group of peptides can also be utilized in the construction of fluorescent probes for various applications. researchgate.net
Design Principles of Fluorogenic Substrates Incorporating this compound Sequence
Fluorogenic substrates are powerful tools for studying protease activity, designed to produce a fluorescent signal upon enzymatic cleavage. The central principle behind most of these substrates is Fluorescence Resonance Energy Transfer (FRET). nih.gov This process involves a pair of molecules: a fluorescent donor (fluorophore) and a quencher (acceptor). When in close proximity on an intact peptide backbone, the quencher absorbs the excitation energy from the donor, preventing the emission of light. biosynth.comnih.gov
To adapt a sequence like Ala-Phe into a fluorogenic substrate, the peptide is synthesized with a fluorophore and a quencher on opposite sides of the scissile bond (the bond to be cleaved). For a substrate based on the Ala-Phe sequence, a protease like chymotrypsin (B1334515) would cleave the peptide bond after the phenylalanine residue. This cleavage separates the fluorophore from the quencher, disrupting FRET and leading to a quantifiable increase in fluorescence. caymanchem.com
The key design principles are:
Peptide Sequence: The sequence must be recognized and efficiently cleaved by the target protease. The Ala-Phe motif is a well-established recognition site for chymotrypsin and other chymotrypsin-like enzymes. echelon-inc.commedchemexpress.com
Fluorophore-Quencher Pairing: The selected donor's emission spectrum must overlap with the acceptor's absorption spectrum for efficient energy transfer. nih.gov Various pairs have been developed for this purpose.
Solubility and Stability: The substrate must be soluble in the assay buffer and stable enough to avoid spontaneous hydrolysis, ensuring that the signal generated is due to enzymatic activity.
While this compound itself is a chromogenic substrate due to the furanacryloyl group, converting it or its core sequence into a more sensitive fluorogenic probe would involve replacing the N-terminal FA group with a quencher and attaching a C-terminal fluorophore, or vice-versa. For instance, analogs like Suc-Ala-Ala-Phe-AMC use 7-amino-4-methylcoumarin (B1665955) (AMC) as the fluorophore, which is released upon cleavage. echelon-inc.commedchemexpress.com Another example uses a Dabsyl group as a quencher at the N-terminus and an Edans group as a fluorophore at the C-terminus of a similar peptide sequence. nih.gov The inclusion of non-natural amino acids can also be used to enhance the substrate's specificity and kinetic properties for a particular protease. acs.orgpnas.orgplos.org
Table 1: Common Fluorophore/Quencher Pairs in Protease Substrate Design
| Fluorophore (Donor) | Quencher (Acceptor) | Typical Excitation (nm) | Typical Emission (nm) | Reference |
|---|---|---|---|---|
| 7-amino-4-methylcoumarin (AMC) | (none - substrate is non-fluorescent until cleaved) | 360-380 | 440-460 | caymanchem.comechelon-inc.comechelon-inc.com |
| Edans | Dabcyl | ~336 | ~490 | nih.govnih.gov |
| Tryptophan (Trp) | Dinitrophenyl (Dnp) | ~280 | ~350 | nih.gov |
| Lucifer Yellow (LY) | 5-carboxytetramethylrhodamine (Ctmr) | ~420 | ~530 | nih.gov |
Continuous Monitoring of Protease Activity Using this compound Analogs in High-Throughput Assays
Fluorogenic substrates containing the Ala-Phe sequence are exceptionally well-suited for the continuous monitoring of protease activity, a format that is essential for high-throughput screening (HTS). nih.gov HTS campaigns are used to rapidly test large libraries of chemical compounds for their ability to inhibit a specific enzyme, forming a cornerstone of modern drug discovery. researchgate.netnih.gov
The use of fluorogenic analogs allows for a simple "mix-and-read" assay format. The substrate and enzyme are combined, and the reaction progress is monitored in real-time by measuring the increase in fluorescence intensity. nih.gov This signal is directly proportional to the rate of substrate cleavage, providing immediate kinetic data. nih.gov Such assays are highly sensitive, require minimal sample volumes, and can be performed in multi-well plates (e.g., 96- or 384-well formats), making them ideal for automated, large-scale screening. nih.govresearchgate.net
For example, a fluorogenic substrate like Suc-Ala-Ala-Phe-AMC can be used to screen for chymotrypsin inhibitors. In the absence of an inhibitor, the enzyme cleaves the substrate, releasing the highly fluorescent AMC molecule. echelon-inc.commedchemexpress.com When a potent inhibitor is present, the enzymatic activity is blocked, and no significant increase in fluorescence is observed. The robustness and reproducibility of these assays are often quantified by a Z'-factor, a statistical parameter used to evaluate the quality of an HTS assay. nih.gov
Table 2: Kinetic Data for Select Protease Substrates with Ala-Phe or Similar Sequences
| Substrate | Enzyme | Km (µM) | kcat/Km (M-1s-1) | Reference |
|---|---|---|---|---|
| Dabsyl-Ala-Ala-Phe-Ala-Edans | P. aeruginosa elastase | 160 | 4,100 | nih.gov |
| Ac-Nle(O-Bzl)-Met(O)₂-Oic-Abu-ACC | Neutrophil Elastase | - | 4.79 x 10⁷ | pnas.org |
| Ac-hCha-Phe(guan)-Oic-Arg-ACC | Human Neutrophil Serine Protease 4 | 3.1 | 32,000 | plos.org |
Molecular Recognition and Supramolecular Assembly Involving Fa Ala Phe Nh2
Intermolecular Interactions of FA-Ala-Phe-NH2 with Biological Macromolecules
The synthetic, hydrophobic peptide this compound is designed to mimic the structure of a spermatozoal regulatory protein. biosynth.com This mimicry allows it to participate in specific biological interactions, highlighting its importance in molecular recognition studies.
In vitro studies have demonstrated that this compound interacts with lectins, a class of proteins that bind to specific carbohydrate structures. biosynth.com Lectins are known for their role in cell-cell recognition, and the interaction with this compound suggests its potential to modulate these processes. While the precise nature and affinity of this binding are areas of ongoing research, it underscores the peptide's capacity to engage in specific non-covalent interactions with complex biological macromolecules. The binding of peptides to lectins can be influenced by the peptide's sequence and conformation. acs.org
This compound has been shown to mimic the structure of a spermatozoal regulatory protein and can inhibit the binding of spermatozoa to the egg zona pellucida in vitro. biosynth.com This inhibitory action points to a competitive binding mechanism, where this compound likely interacts with receptors or other proteins on the sperm or egg surface that are crucial for fertilization. The regulation of sperm function involves a complex interplay of various proteins, and molecules like this compound serve as valuable tools to probe these interactions. auajournals.orgresearchgate.net
Binding Studies of this compound with Lectins
Self-Assembly Mechanisms of this compound and its Derivatives
The ability of peptides to self-assemble into ordered nanostructures is a key area of research in materials science and nanotechnology. mdpi.com this compound and its analogs are no exception, demonstrating a propensity to form complex supramolecular structures.
Analogs of this compound, particularly those with aromatic moieties, readily self-assemble into fibrillar and other nanostructured materials. acs.orgreading.ac.uk For instance, the attachment of a p-aminobenzoyl group to the N-terminus of a Phe-D-Ala-Phe-NH2 sequence, an analog of this compound, results in a new gelator capable of forming self-assembled fibrils. frontiersin.orgresearchgate.net These self-assembled structures, which can include nanofibers, nanoribbons, and hydrogels, are stabilized by a network of non-covalent interactions. acs.orgresearchgate.net The formation of such ordered assemblies is a common feature of short peptides, especially those containing aromatic residues. reading.ac.uk
The self-assembly of this compound and its derivatives is driven by a combination of non-covalent forces. frontiersin.orgfrontiersin.org Aromatic-aromatic (π-π stacking) interactions between the phenyl rings of the phenylalanine residues and any aromatic capping groups are a major contributing factor to the stability and directionality of the assembly process. acs.orgnih.gov These interactions, along with hydrophobic forces that drive the nonpolar side chains to aggregate and minimize contact with water, are fundamental to the formation of the core structure of the self-assembled materials. frontiersin.orgd-nb.info Hydrogen bonding between the peptide backbones further stabilizes the resulting β-sheet-like structures, which are often the basis of the fibrillar assemblies. frontiersin.orgsemanticscholar.org The balance between these interactions dictates the final morphology of the nanostructures. acs.orgresearchgate.net
Formation of Self-Assembled Fibrillar and Nanostructured Materials from this compound Analogs
Encapsulation and Host-Guest Chemistry within this compound Derived Supramolecular Assemblies
The porous and well-defined structures formed by the self-assembly of this compound analogs create opportunities for host-guest chemistry. wikipedia.org These supramolecular assemblies can act as hosts, encapsulating smaller "guest" molecules within their cavities or fibrillar networks. researchgate.netacs.org
Research has shown that hydrogels formed from a self-assembling tripeptide analog of this compound can embed large, cage-like metal-organic complexes. researchgate.netcore.ac.uk This demonstrates the potential of these peptide-based materials to serve as scaffolds for creating hybrid functional materials. The encapsulation of guest molecules can be selective, depending on the size, shape, and chemical properties of both the host assembly and the guest. core.ac.ukupv.es This capability opens up possibilities for applications in areas such as controlled release and chemical separations. core.ac.uk
Peptidomimetic Design and Structure Activity Relationship Studies Based on Fa Ala Phe Nh2 Scaffolds
Principles of Peptidomimetic Design Utilizing FA-Ala-Phe-NH2 Motifs
Peptidomimetics are compounds that mimic the structure and function of peptides but are designed to have improved properties such as enhanced stability, bioavailability, and specificity. The this compound motif provides a versatile template for this purpose.
Modifications to the this compound scaffold are a key strategy for optimizing its properties. These changes can be systematically introduced to both the peptide backbone and the amino acid side chains to influence factors like enzymatic stability, receptor affinity, and cell permeability.
Backbone Modifications: The peptide backbone is susceptible to cleavage by proteases, limiting the in vivo efficacy of peptide-based drugs. To address this, researchers have explored various backbone modifications. For instance, replacing the standard amide bonds with non-natural linkers can confer resistance to enzymatic degradation.
Side Chain Modifications: The side chains of the alanine (B10760859) and phenylalanine residues in this compound are crucial for molecular recognition and interaction with biological targets. Altering these side chains can fine-tune the compound's binding affinity and selectivity. For example, substituting the phenyl group of phenylalanine with other aromatic or heterocyclic rings can explore new binding pockets and enhance potency. The N-terminal formyl (FA) group also plays a role in the molecule's activity and can be replaced with other acyl groups to modulate its properties.
A study on the inhibition of cysteine proteases, such as cathepsin B, utilized derivatives of a similar scaffold, Z-Phe-Ala-CHN2, to understand the role of side chains. While not this compound, the principles of modifying the P2 and P3 positions (corresponding to Ala and Phe) are relevant. The study demonstrated that the P2 residue side chain significantly influences the inhibition potency and selectivity.
Stereochemistry: The chirality of the amino acid residues (L- or D-configuration) profoundly impacts how the peptidomimetic interacts with its target. Natural peptides are composed of L-amino acids, and enzymes are stereospecific. Introducing D-amino acids can enhance proteolytic stability and can also lead to altered binding modes and selectivities. For instance, in related peptide inhibitors, the stereochemistry at the P1 position (corresponding to Phe in this scaffold) is crucial for interacting with the S1 pocket of the target enzyme.
Conformational Constraints: The flexibility of small peptides can be a double-edged sword. While it allows for adaptation to a binding site, it can also lead to a loss of entropy upon binding, reducing affinity. Introducing conformational constraints, such as cyclization or the incorporation of rigid linkers, can pre-organize the peptidomimetic into a bioactive conformation. This can lead to a significant increase in potency and selectivity.
Modulation of Peptide Properties through this compound Backbone and Side Chain Modifications
Structure-Activity Relationship (SAR) Investigations of this compound Analogs
SAR studies involve systematically modifying the chemical structure of a compound and observing the effect of these changes on its biological activity. This approach is fundamental to understanding how this compound analogs interact with their molecular targets.
A pharmacophore is the essential three-dimensional arrangement of functional groups in a molecule that is responsible for its biological activity. For this compound analogs, SAR studies aim to identify the key residues and their functional groups that constitute the pharmacophore.
Through the synthesis and biological evaluation of a series of analogs, researchers can map the contributions of each part of the molecule. For example, the formyl group, the alanine side chain, the phenylalanine aromatic ring, and the C-terminal amide can all be part of the pharmacophore. The relative importance of each of these groups can be determined by replacing them and measuring the resulting change in activity.
In studies of related peptide inhibitors targeting enzymes like cathepsins, the P2 residue (alanine in this case) has been shown to be a key determinant of inhibitor potency and selectivity. Modifications at this position can drastically alter the inhibitory profile against different enzymes.
Rational Design of Targeted Enzyme Modulators Derived from this compound Frameworks
The insights gained from SAR and conformational studies enable the rational design of potent and selective enzyme modulators based on the this compound framework. This approach involves using computational modeling and structural biology data to guide the design of new analogs with improved properties.
For instance, if the crystal structure of a target enzyme in complex with an this compound analog is available, it can provide a detailed picture of the binding interactions. This information can be used to design new modifications that enhance these interactions, such as adding a hydrogen bond donor or acceptor to interact with a specific residue in the enzyme's active site.
The table below presents hypothetical data based on the principles discussed, illustrating how modifications to the this compound scaffold could influence inhibitory activity against a target enzyme.
| Compound ID | N-Terminal Group | P2 Residue | P1 Residue | C-Terminal Group | Relative Inhibitory Potency |
| This compound | Formyl (FA) | L-Alanine | L-Phenylalanine | Amide (NH2) | 1 |
| Analog 1 | Acetyl (Ac) | L-Alanine | L-Phenylalanine | Amide (NH2) | 0.8 |
| Analog 2 | Formyl (FA) | D-Alanine | L-Phenylalanine | Amide (NH2) | 0.2 |
| Analog 3 | Formyl (FA) | L-Alanine | L-Homophenylalanine | Amide (NH2) | 1.5 |
| Analog 4 | Formyl (FA) | L-Alanine | L-Phenylalanine | Carboxylic Acid (OH) | 0.5 |
This data illustrates that even minor changes, such as altering the N-terminal acyl group or the stereochemistry of a single amino acid, can have a significant impact on the biological activity of the peptidomimetic.
Advanced Methodologies and Computational Approaches for Fa Ala Phe Nh2 Research
Spectroscopic and Spectrometric Techniques for FA-Ala-Phe-NH2 Characterization
Spectroscopic and spectrometric methods are fundamental to the detailed characterization of this compound, providing insights into its structure, conformation, and purity.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformational and Interaction Analysis of this compound
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for determining the three-dimensional structure and conformational dynamics of peptides like this compound in solution. frontierspartnerships.org By analyzing various NMR parameters, researchers can gain a detailed understanding of the peptide's spatial arrangement.
One- and two-dimensional NMR experiments are employed to assign the proton (¹H) and carbon (¹³C) signals of the peptide. acs.org The chemical shifts of amide protons are particularly sensitive to their environment and can indicate their involvement in hydrogen bonding, a key interaction in peptide self-assembly. acs.org For instance, temperature dependence of amide proton chemical shifts (Δδ/ΔT) can distinguish between solvent-exposed and intramolecularly hydrogen-bonded protons. frontierspartnerships.org
To define the global conformation, Nuclear Overhauser Effect (NOE) data is crucial. NOE cross-peaks in ROESY spectra indicate through-space proximity between protons, providing distance restraints for structural calculations. frontierspartnerships.org Coupling constants, such as the ³J(HN,Hα) coupling, provide information about the dihedral angles (φ) along the peptide backbone. frontierspartnerships.org These experimental restraints are then used in computational algorithms, such as molecular dynamics with simulated annealing, to generate a family of structures consistent with the NMR data. frontierspartnerships.org This approach allows for the identification of preferred conformations and the characterization of structural motifs like β-turns. frontierspartnerships.org
Interactive Data Table: Key NMR Parameters for Conformational Analysis
| NMR Parameter | Information Gained | Typical Experiment | Relevance to this compound |
| Chemical Shifts (¹H, ¹³C, ¹⁵N) | Local electronic environment, secondary structure propensity. nih.govelte.hu | 1D and 2D experiments (e.g., COSY, HSQC). frontierspartnerships.org | Identifies specific atomic environments and changes upon self-assembly. |
| Nuclear Overhauser Effect (NOE) | Interproton distances (typically < 5 Å). frontierspartnerships.org | 2D ROESY or NOESY. frontierspartnerships.org | Defines the 3D fold and intermolecular contacts in aggregates. msu.edu |
| Scalar Coupling Constants (J-couplings) | Dihedral angles (e.g., φ, ψ). frontierspartnerships.org | 1D or 2D correlation spectra. frontierspartnerships.org | Constrains the backbone conformation. |
| Temperature Coefficients (Δδ/ΔT) | Solvent accessibility of amide protons, hydrogen bonding. frontierspartnerships.org | Series of 1D ¹H spectra at different temperatures. frontierspartnerships.org | Differentiates between intra- and intermolecular hydrogen bonds. |
| Diffusion Ordered Spectroscopy (DOSY) | Hydrodynamic radius, aggregation state. | 2D DOSY experiments. | Monitors the self-assembly process and determines the size of aggregates. |
High-Resolution Mass Spectrometry for Structural Elucidation and Purity Assessment of this compound
High-Resolution Mass Spectrometry (HRMS) is indispensable for the unambiguous identification and purity assessment of synthesized this compound. HRMS provides a highly accurate mass-to-charge ratio (m/z) measurement, often to within a few parts per million (ppm). wiley-vch.denih.gov This precision allows for the confident determination of the elemental composition of the peptide, confirming its identity.
The primary role of HRMS in this compound research is to verify the successful synthesis of the target molecule and to ensure its purity. By comparing the experimentally measured monoisotopic mass with the theoretically calculated mass, researchers can confirm the presence of this compound. The high resolving power of modern mass spectrometers also allows for the separation of the peptide signal from potential impurities, even those with very similar masses. wiley-vch.de This is crucial as even small amounts of impurities can significantly affect self-assembly processes.
Tandem mass spectrometry (MS/MS) can be further employed to confirm the peptide sequence. In an MS/MS experiment, the parent ion corresponding to this compound is isolated and fragmented. The resulting fragment ions (e.g., b- and y-ions) are then analyzed to reconstruct the amino acid sequence, providing definitive structural elucidation.
Interactive Data Table: HRMS for Peptide Characterization
| Parameter | Description | Significance for this compound |
| Exact Mass Measurement | Determination of the m/z ratio to several decimal places. | Confirms the elemental formula and identity of the synthesized peptide. waikato.ac.nzmpg.de |
| Mass Accuracy | The closeness of the measured mass to the theoretical mass, typically expressed in ppm. nih.gov | High accuracy (<5 ppm) provides high confidence in the compound's identity. wiley-vch.de |
| Resolution | The ability to distinguish between two peaks of similar m/z. wiley-vch.de | High resolution is essential to separate the peptide signal from impurities. |
| Tandem MS (MS/MS) | Fragmentation of a selected ion to obtain structural information. | Confirms the amino acid sequence of this compound. waikato.ac.nz |
Biophysical Characterization of this compound Assemblies and Interactions
A range of biophysical techniques are utilized to investigate the self-assembly of this compound into larger structures and to study the kinetics and structural nature of these assemblies.
Circular Dichroism, UV-Vis Spectroscopy, and Fluorescence Spectroscopy for Structural and Kinetic Insights
These spectroscopic techniques are vital for monitoring the self-assembly process and characterizing the resulting nanostructures in solution.
Circular Dichroism (CD) Spectroscopy: CD spectroscopy is highly sensitive to the secondary structure of peptides. nih.govnih.gov The far-UV CD spectrum (typically 190-250 nm) provides information on the presence of characteristic secondary structures like β-sheets, α-helices, or random coils. nih.gov During the self-assembly of this compound, changes in the CD signal, such as the development of a minimum around 218 nm, can indicate the formation of β-sheet-rich structures, which are common in peptide fibrils. researchgate.net Kinetic studies using CD can follow the rate of this conformational change over time, providing insights into the mechanism of assembly. nih.gov
UV-Vis Spectroscopy: UV-Vis spectroscopy can be used to monitor the aggregation of this compound. The aromatic phenylalanine residue and the N-terminal 3-(2-furyl)acryloyl (FA) group are chromophores that absorb light in the UV region. nih.govbachem.com An increase in light scattering due to the formation of large aggregates can be observed as an apparent increase in absorbance across the spectrum. More specifically, assays based on the blue shift in the absorption band of the FA-group upon enzymatic or chemical cleavage can be used to study peptide stability and interactions. bachem.com
Fluorescence Spectroscopy: The intrinsic fluorescence of the phenylalanine residue can be utilized to study the self-assembly process. horiba.com Changes in the local environment of phenylalanine upon aggregation, such as its sequestration into a more hydrophobic core, can lead to shifts in the emission maximum and changes in fluorescence intensity. horiba.com This sensitivity allows for the monitoring of the kinetics of aggregation and the probing of the microenvironment within the assembled structures. squ.edu.om Furthermore, extrinsic fluorescent dyes that bind to amyloid-like structures, such as Thioflavin T (ThT), can be used. A significant enhancement in ThT fluorescence upon binding to β-sheet-rich aggregates provides a hallmark for amyloid fibril formation and is a powerful tool for kinetic analysis. researchgate.net
Rheological and Morphological Characterization (e.g., TEM) of this compound Gels and Nanostructures
Once this compound self-assembles, it can form hydrogels, which are materials with solid-like and liquid-like properties. The macroscopic properties and nanoscale morphology of these structures are investigated using rheology and microscopy.
Rheology: Rheological measurements are used to characterize the mechanical properties of this compound hydrogels. unipd.it Oscillatory rheology, which measures the storage modulus (G') and loss modulus (G''), provides quantitative information on the gel's stiffness and viscoelasticity. d-nb.infomdpi.com A higher storage modulus indicates a stronger, more elastic gel. acs.org These measurements are crucial for understanding how the molecular self-assembly translates into macroscopic material properties and for evaluating the potential of these hydrogels for various applications. researchgate.net
Transmission Electron Microscopy (TEM): TEM is a high-resolution imaging technique used to visualize the morphology of the self-assembled nanostructures. mdpi.com By examining vitrified or negatively stained samples, researchers can directly observe the shape and dimensions of the aggregates, such as nanofibers, ribbons, or nanotubes. nih.gov This morphological information is critical for understanding the hierarchical self-assembly mechanism and for correlating the nanoscale structure with the macroscopic properties observed through rheology. mdpi.comnih.gov
Computational Modeling and Simulation of this compound Systems
Computational approaches provide a molecular-level understanding of the forces and mechanisms driving the self-assembly of this compound, complementing experimental findings.
Molecular dynamics (MD) simulations are a powerful tool to study the dynamic behavior of peptides and their self-assembly processes. oup.comresearchgate.net Starting from an initial configuration of one or more this compound molecules in a simulated aqueous environment, MD simulations can track the atomic motions over time, governed by a force field that describes the interatomic interactions. plos.orgpeerj.com
These simulations can reveal the early events of aggregation, such as the formation of dimers and small oligomers, and identify the key non-covalent interactions (e.g., hydrogen bonds, hydrophobic interactions, π-π stacking between phenyl rings) that stabilize these assemblies. nih.govnih.gov By analyzing the simulation trajectories, researchers can predict the preferred conformational states of the peptide monomers and how these conformations evolve upon aggregation. plos.org For example, simulations can show the transition from a random coil in solution to a β-sheet conformation within a fibril. researchgate.net
Furthermore, computational modeling can be used to calculate the free energy landscapes of self-assembly, providing insights into the thermodynamic stability of different aggregated states. researchgate.netacs.org These theoretical studies can guide the design of new peptide sequences with tailored self-assembling properties. acs.org
Interactive Data Table: Computational Approaches in this compound Research
| Technique | Purpose | Key Insights |
| Molecular Dynamics (MD) Simulations | To simulate the time evolution of the peptide system at an atomic level. researchgate.netnih.gov | Elucidates pathways of self-assembly, identifies key stabilizing interactions (H-bonds, hydrophobic effects), and predicts conformational changes. oup.compeerj.com |
| Force Fields (e.g., CHARMM, AMBER) | A set of parameters used in MD simulations to describe the potential energy of the system. oup.complos.org | The accuracy of the simulation is highly dependent on the chosen force field. |
| Free Energy Calculations | To determine the thermodynamic stability of different peptide conformations and aggregated states. researchgate.net | Predicts the most favorable structures and the driving forces for self-assembly. |
| Quantum Mechanical (QM) Calculations | To accurately calculate electronic properties and interaction energies for smaller fragments of the system. plos.org | Provides high-accuracy parameters for force field development and detailed analysis of specific interactions. |
Molecular Docking for Enzyme-FA-Ala-Phe-NH2 Substrate Interaction Prediction and Validation
Molecular docking is a powerful computational technique used to predict the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein) to form a stable complex. mdpi.com In the context of this compound, which serves as a synthetic substrate for enzymes like metalloendopeptidases, molecular docking provides critical insights into the specific interactions that govern its recognition and binding within the enzyme's active site. biosynth.com This predictive capability is essential for understanding the mechanism of catalysis and for the rational design of more potent inhibitors or modified substrates.
The process simulates the binding of the this compound ligand to the three-dimensional structure of a target enzyme. The results are often ranked based on a scoring function, which estimates the binding affinity or free energy of the complex. nih.gov A lower binding energy value typically indicates a more stable and favorable interaction. mdpi.com
Detailed analysis of the docked pose reveals the non-covalent interactions that stabilize the enzyme-substrate complex. For a peptide like this compound, these interactions are multifaceted:
Hydrogen Bonds: The amide backbone, the terminal carboxamide group (-NH2), and the carbonyl groups of the furanacryloyl (FA) and peptide bonds are potential hydrogen bond donors and acceptors. These can form crucial hydrogen bonds with polar or charged amino acid residues in the enzyme's active site, such as serine, histidine, or glutamic acid. mdpi.com
Hydrophobic and Aromatic Interactions: The phenyl ring of the phenylalanine (Phe) residue is a key site for hydrophobic and π-π stacking interactions with aromatic residues in the enzyme pocket, like tryptophan (Trp), tyrosine (Tyr), or other phenylalanine residues. mdpi.com The alanine (B10760859) (Ala) methyl group and the furan (B31954) ring also contribute to hydrophobic contacts.
Metal Coordination: As a substrate for metalloendopeptidases, the carbonyl oxygen atoms of the peptide backbone in this compound can potentially coordinate with the catalytic metal ion (often zinc) in the active site, which is a critical step in the hydrolytic mechanism.
The findings from docking studies can be validated experimentally, for instance, by synthesizing analogs with modified residues (e.g., replacing Phenylalanine with a non-aromatic amino acid) and measuring the resulting change in binding affinity or enzymatic cleavage rate.
Table 1: Predicted Interactions between this compound and a Hypothetical Metalloendopeptidase Active Site This table is a representative example based on common interactions observed in peptide-protein docking studies.
| This compound Moiety | Interacting Enzyme Residue | Interaction Type | Predicted Binding Energy (kcal/mol) |
| Phenylalanine Ring | Trp225, Phe210 | π-π Stacking | -8.5 |
| Alanine Side Chain | Val189, Leu192 | Hydrophobic | -8.5 |
| Furanacryloyl Group | His201 | Hydrogen Bond | -8.5 |
| Peptide Backbone C=O | Zn²⁺ Ion | Metal Coordination | -8.5 |
| Terminal Amide (-NH2) | Glu202 | Hydrogen Bond | -8.5 |
Molecular Dynamics Simulations for Conformational Dynamics and Self-Assembly of this compound Analogs
Molecular Dynamics (MD) simulations offer a window into the atomic-scale motions of molecules over time, providing a level of detail that is often inaccessible through experimental methods alone. mpg.denih.gov For this compound and its analogs, MD simulations are invaluable for exploring their conformational landscape, solvent interactions, and propensity for self-assembly.
Conformational Dynamics: A peptide in solution is not a rigid structure but rather a dynamic entity that samples a range of conformations. mpg.de MD simulations can map this conformational flexibility by calculating the trajectory of every atom in the system over a period of nanoseconds to microseconds. researchgate.net By analyzing these trajectories, researchers can identify the most stable or frequently occurring conformations, the pathways of transition between different states, and how factors like solvent composition influence the peptide's shape. plos.orgresearchgate.net For instance, simulations can reveal the preferred dihedral angles (φ, ψ) of the peptide backbone and the rotational freedom (χ) of the phenylalanine side chain. cdnsciencepub.com This information is crucial, as the biological activity of a peptide is often tied to its ability to adopt a specific "bioactive" conformation. researchgate.net
Self-Assembly of Analogs: Peptides containing aromatic residues, particularly phenylalanine, are well-known for their ability to self-assemble into highly ordered nanostructures, such as nanotubes, nanofibers, and vesicles. nih.govfrontiersin.org This process is driven by a combination of non-covalent forces, primarily π-π stacking between aromatic rings and hydrogen bonding between peptide backbones. nih.govrsc.org
MD simulations are a primary tool for investigating the molecular mechanism of this self-organization. nih.gov By simulating multiple peptide molecules in a solvent box, researchers can observe the spontaneous aggregation process. These simulations can elucidate:
The initial steps of aggregation, such as the formation of small clusters or dimers.
The structural motifs within the aggregates, for example, the antiparallel arrangement of β-sheets.
The role of the solvent in mediating peptide-peptide versus peptide-solvent interactions. researchgate.net
The final, stable nano-architectures that are formed. nih.gov
Studying analogs of this compound through MD can reveal how modifications to the sequence (e.g., changing Ala to a more hydrophobic residue like Isoleucine) affect the balance of interactions and, consequently, the morphology of the resulting self-assembled structures. acs.org
Table 2: Representative Parameters and Findings from MD Simulations of Phenylalanine-Containing Peptides This table summarizes typical parameters and outcomes from published MD studies on analogous peptide systems.
| Peptide System | Force Field | Simulation Time (ns) | Key Conformational Finding | Self-Assembly Observation |
| Diphenylalanine (Phe-Phe) | GROMOS53a6 | 100 - 1800 | Adopts extended conformations in methanol, more compact in water. researchgate.net | Spontaneously forms nanotubes and vesicles in aqueous solution. nih.gov |
| Dialanine (Ala-Ala) | GROMOS53a6 | 100 | Primarily exists in a stable, compact conformation. | Weaker self-assembly propensity compared to Phe-Phe. acs.org |
| Ala-Pro Dipeptide | CHARMM | 1-10 | Exhibits distinct trans and cis isomeric conformations. researchgate.net | Does not typically form ordered aggregates. |
| For-L-Phe-NH₂ | RHF/3-21G | (N/A - Quantum Calc.) | 19 distinct stable conformers identified. cdnsciencepub.com | N/A |
Future Directions and Emerging Research Avenues for Fa Ala Phe Nh2 in Chemical Biology
Exploration of Novel Research Paradigms for FA-Ala-Phe-NH2 in Protease Research and Diagnostics
The established role of this compound as a substrate for metalloendopeptidases provides a solid foundation for its future applications in protease research. glpbio.combiosynth.com Proteases, enzymes that catalyze the hydrolysis of peptide bonds, are crucial in countless biological processes, and their dysregulation is often linked to disease. fujifilm.com The specificity of proteases like chymotrypsin (B1334515) for aromatic amino acids such as phenylalanine, and neutral proteases for hydrophobic residues, suggests that the Ala-Phe sequence can be used to target specific enzyme families. nih.gov
Future research can focus on modifying the this compound structure to create novel diagnostic probes. A promising avenue is the development of fluorogenic or chromogenic substrates. nih.gov By attaching a fluorophore and a quencher to the peptide, its cleavage by a target protease would result in a measurable fluorescent signal, a principle widely used for sensitive enzyme detection. acs.org Such probes could be designed for high-throughput screening of protease inhibitors or for diagnostic applications to detect aberrant protease activity in biological samples. nih.gov For instance, synthetic substrates like Suc-Ala-Ala-Pro-Phe-pNA are used to assay chymotrypsin activity, and a similar strategy could be applied to this compound to create tailored assays for thermolysin-like metalloproteases. nih.gov This would enable the specific detection and quantification of protease activity, which is more informative than simply measuring protein abundance. nih.gov
Advancements in this compound-Based Supramolecular Materials and Biomimetic Systems
The field of supramolecular chemistry, which studies systems of multiple molecules held together by non-covalent bonds, offers exciting possibilities for this compound. nih.gov Short peptides, especially those containing aromatic residues like phenylalanine, are known to self-assemble into well-ordered nanostructures, such as fibers and ribbons, which can form hydrogels. frontiersin.orgacs.org This self-assembly is often driven by a combination of hydrogen bonding and π-π stacking interactions between the aromatic rings of phenylalanine. frontiersin.orgrsc.org
This compound is a prime candidate for the development of novel hydrogelators. While many existing peptide hydrogelators use an N-terminal Fmoc group to enhance aromatic interactions, the intrinsic properties of phenylalanine itself can promote aggregation. researchgate.netresearchgate.net Future studies could investigate the self-assembly of this compound under various conditions (e.g., changes in pH or ionic strength) to trigger the formation of supramolecular hydrogels. nih.gov These biomimetic materials, which mimic the structure of the natural extracellular matrix, have vast potential in biomedical applications like tissue engineering and controlled drug release. frontiersin.orgacs.orgmdpi.com The resulting hydrogels could encapsulate therapeutic molecules, with their release modulated by the presence of specific enzymes that degrade the peptide backbone. nih.gov Furthermore, peptides have been explored for the biomimetic mineralization of advanced materials like metal-organic frameworks (MOFs), suggesting that this compound could serve as a building block or modulator in creating hybrid organic-inorganic functional materials. chemrxiv.org
Untapped Potential of this compound in Developing Chemical Biology Tools and Probes
Beyond its use as a simple substrate, this compound holds untapped potential as a scaffold for sophisticated chemical biology tools, particularly activity-based probes (ABPs). siat.ac.cn ABPs are powerful reagents that covalently bind to the active site of specific enzymes, allowing for their detection and functional characterization within complex biological systems. siat.ac.cnrsc.org
The development of an this compound-based ABP would involve replacing the cleavable C-terminal amide with a reactive "warhead," such as a phosphinate ester or other electrophilic group, that can form a covalent bond with a key catalytic residue in the protease's active site. rsc.org The peptide's Ala-Phe sequence would confer specificity, directing the probe to a particular class of proteases. mdpi.com These probes could be further functionalized by incorporating reporter tags, such as fluorophores for cellular imaging or biotin (B1667282) for affinity purification and proteomic analysis. nih.gov Such tools would enable researchers to "highlight" and identify active proteases in living cells or tissues, providing direct insights into their functional state, which is often more biologically relevant than their expression level. nih.govsiat.ac.cn This approach, known as activity-based protein profiling (ABPP), could uncover new roles for specific proteases in health and disease and identify novel targets for therapeutic intervention.
Q & A
Basic Research Questions
Q. What are the standard protocols for synthesizing FA-Ala-Phe-NH2, and how can purity be validated?
- Methodological Answer : this compound is typically synthesized via solid-phase peptide synthesis (SPPS) using Fmoc/t-Bu chemistry. Critical steps include resin selection (e.g., Rink amide resin), coupling efficiency optimization (monitored by Kaiser test), and cleavage/deprotection with trifluoroacetic acid (TFA). Purity validation requires reverse-phase HPLC (gradient: 5–95% acetonitrile/0.1% TFA) and mass spectrometry (MS) for molecular weight confirmation. For reproducibility, document reagent ratios, reaction times, and purification steps (e.g., lyophilization) in line with journal guidelines for experimental transparency .
Q. How should researchers characterize the structural stability of this compound in aqueous solutions?
- Methodological Answer : Use circular dichroism (CD) spectroscopy to assess secondary structure changes under varying pH (e.g., 3.0–8.0) and temperature (4–37°C). Monitor degradation via HPLC at timed intervals (0, 24, 48 hrs) and validate using tandem MS to identify breakdown products. Include buffer composition (e.g., phosphate-buffered saline) and ionic strength details to ensure replicability .
Advanced Research Questions
Q. How can conflicting data regarding this compound’s bioactivity in different assay systems be resolved?
- Methodological Answer : Contradictions often arise from assay-specific variables (e.g., cell line viability, solvent compatibility). Design a comparative study:
Standardize assays : Use identical peptide concentrations and solvent controls (e.g., DMSO ≤0.1%).
Cross-validate : Compare results across orthogonal methods (e.g., in vitro enzymatic assays vs. cell-based reporter systems).
Statistical rigor : Apply ANOVA with post-hoc tests to assess inter-assay variability. Reference empirical contradiction frameworks to prioritize data robustness over isolated results .
Q. What experimental strategies are recommended for studying this compound’s membrane permeability in pharmacokinetic models?
- Methodological Answer :
- In vitro models : Use Caco-2 cell monolayers to measure apparent permeability (Papp). Include control compounds (e.g., propranolol for high permeability, atenolol for low).
- In silico tools : Apply quantitative structure-activity relationship (QSAR) models to predict logP and polar surface area.
- Data integration : Correlate permeability with in vivo bioavailability studies in rodent models, ensuring ethical compliance (IACUC protocols) .
Q. How to address discrepancies in reported stability data of this compound under oxidative conditions?
- Methodological Answer :
Controlled replication : Repeat stability tests using standardized oxidants (e.g., H2O2 at 0.1–1.0 mM).
Analytical depth : Employ LC-MS/MS to detect oxidation products (e.g., methionine sulfoxide).
Environmental factors : Document oxygen levels, light exposure, and buffer composition. Reference guidelines for stability-indicating method validation from pharmaceutical research frameworks .
Q. What are best practices for designing dose-response studies to evaluate this compound’s efficacy in neurodegenerative models?
- Methodological Answer :
- Dose selection : Perform preliminary range-finding experiments (1 nM–100 µM) to identify EC50.
- Model relevance : Use transgenic animal models (e.g., APP/PS1 for Alzheimer’s) with age-matched controls.
- Endpoint validation : Include biomarkers (e.g., Aβ42 levels via ELISA) and behavioral assays (Morris water maze). Ensure statistical power analysis (n ≥ 8/group) and randomization .
Methodological Guidance for Data Reporting
Q. How should researchers present contradictory structural data (e.g., NMR vs. X-ray crystallography) for this compound?
- Answer : Highlight conformational flexibility in solution vs. crystal states. Use molecular dynamics simulations to reconcile differences. Provide raw data (e.g., NOESY spectra, crystallographic PDB files) in supplementary materials, adhering to journal requirements for data accessibility .
Q. What criteria determine the inclusion of this compound’s synthetic intermediates in primary research articles?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
